Acetamide, N-(((methylamino)carbonyl)oxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104671-59-2 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
acetamido N-methylcarbamate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6-9-4(8)5-2/h1-2H3,(H,5,8)(H,6,7) |
InChI Key |
KJFYIRGNNOCTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOC(=O)NC |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Modifications of Acetamide, N Methylamino Carbonyl Oxy
Classical and Contemporary Synthetic Pathways for Carbamate (B1207046) Derivatives
The construction of the carbamate linkage in molecules such as Acetamide (B32628), N-(((methylamino)carbonyl)oxy)- can be achieved through a variety of synthetic routes. These methods range from traditional, highly reactive reagents to modern, catalytic, and greener alternatives.
Phosgene (B1210022) and Phosgene-Alternative Mediated Synthesis
Historically, the synthesis of carbamates heavily relied on the use of phosgene (COCl2), a highly toxic and corrosive gas. google.comresearchgate.net This method, while effective, poses significant environmental and safety concerns. google.comresearchgate.net The reaction typically involves the formation of an isocyanate or a chloroformate intermediate, which then reacts with an alcohol or amine, respectively.
In response to the hazards associated with phosgene, a number of safer alternatives have been developed. researchgate.net Triphosgene, a stable crystalline solid, serves as a convenient substitute for phosgene gas, decomposing in situ to release phosgene in a controlled manner. nih.gov Other alternatives include dimethyl carbonate (DMC), which is considered a green reagent, and di(2-pyridyl) carbonate (DPC), which offers high yields and convenience in the alkoxycarbonylation of amines. researchgate.netcore.ac.ukacs.org
| Reagent | Description | Advantages | Disadvantages |
| Phosgene (COCl₂) | Highly reactive gas | Effective and versatile | Extremely toxic and corrosive |
| Triphosgene (BTC) | Stable crystalline solid | Safer to handle and store than phosgene | Decomposes to phosgene in situ |
| Dimethyl Carbonate (DMC) | Liquid | Environmentally benign, low toxicity | Often requires catalysts and higher temperatures |
| Di(2-pyridyl) Carbonate (DPC) | Solid | High-yielding, convenient for amine alkoxycarbonylation | Can be more expensive than other alternatives |
Carbonylation Reactions and Catalytic Approaches
Carbon Dioxide Fixation Methodologies in Carbamate Synthesis
The utilization of carbon dioxide (CO2) as a C1 feedstock for chemical synthesis is a key area of green chemistry. bohrium.com As an abundant, non-toxic, and renewable resource, CO2 offers an attractive alternative to phosgene for carbamate production. google.combohrium.com The synthesis of carbamates from CO2 typically involves the reaction of an amine and an alcohol in the presence of a catalyst and often a dehydrating agent. rsc.org
Various catalytic systems have been developed for CO2 fixation into carbamates, including basic catalysts and metal complexes. rsc.orgresearchgate.net These methods often rely on the in situ generation of a carbamate anion from the reaction of CO2 and an amine, which is then coupled with an electrophile. bohrium.com Recent advancements have focused on developing catalyst systems that can operate under milder conditions, such as atmospheric pressure of CO2, and that can be recycled and reused. acs.orgrsc.orgchemistryviews.org
| Method | Description | Key Features |
| Base-Catalyzed Synthesis | Utilizes basic catalysts to promote the reaction of amines, alcohols, and CO₂. rsc.org | Can achieve good yields under mild conditions. rsc.org |
| Three-Component Coupling | Involves the coupling of an amine, CO₂, and an alkyl halide. acs.orgorganic-chemistry.org | Offers a direct route to carbamates. organic-chemistry.org |
| Continuous Flow Synthesis | Employs a continuous flow reactor for the synthesis of carbamates from CO₂. nih.gov | Allows for faster reaction times and safer operation. nih.gov |
Hofmann Rearrangement and Related Oxidative Processes
The Hofmann rearrangement is a classical organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. tcichemicals.comwikipedia.org This intermediate can be trapped with an alcohol to yield a carbamate. tcichemicals.comwikipedia.org The reaction is typically carried out using a halogen, such as bromine, in the presence of a strong base. tcichemicals.com
Modern modifications of the Hofmann rearrangement aim to use greener and more efficient reagents. rsc.orgnih.gov For example, an electrochemical approach mediated by sodium bromide avoids the use of highly corrosive and toxic halogens. rsc.org Another green protocol utilizes oxone and potassium chloride for the oxidative rearrangement of amides to carbamates. nih.gov These methods provide a direct and often high-yielding route to carbamates from readily available amides. organic-chemistry.orgresearchgate.net
Solvent-Free and Greener Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and more environmentally friendly methods for carbamate synthesis. banglajol.info Solvent-free reactions can be achieved through techniques such as grinding or ball milling, which can lead to high yields and purity without the need for toxic organic solvents. umich.eduresearchgate.nettubitak.gov.trresearchgate.net
Other green approaches focus on using catalysts that can be easily recovered and reused, employing safer reagents, and maximizing atom economy. tandfonline.com For instance, a practical method for synthesizing carbamates from ureas and organic carbonates with 100% atom economy has been developed using a La2O3/SiO2 catalyst in the absence of a solvent. tandfonline.com
Stereoselective Synthesis and Chiral Analogues of Acetamide, N-(((methylamino)carbonyl)oxy)-
The synthesis of chiral carbamates is of significant importance, particularly in the pharmaceutical industry, where stereochemistry plays a crucial role in biological activity. Stereoselective methods for carbamate synthesis often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
One approach involves the stereoselective synthesis of chiral amino alcohols, which are versatile intermediates that can be converted to chiral carbamates. researcher.life Another strategy is the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, facilitated by a bifunctional organocatalyst. nih.govepa.gov This method allows for the preparation of constrained 1,3-amino alcohols with high levels of enantioselection. nih.govepa.gov Furthermore, N-carbamate-assisted stereoselective synthesis of other chiral molecules, such as vicinal amino sulfides, has been reported, demonstrating the utility of the carbamate group in directing stereochemical outcomes. acs.org The development of such stereoselective methodologies is crucial for accessing enantiomerically pure analogues of Acetamide, N-(((methylamino)carbonyl)oxy)-.
Derivatization Strategies for Structural Modification and Bioactivity Modulation
The core structure of Acetamide, N-(((methylamino)carbonyl)oxy)- presents several sites amenable to chemical modification. These include the terminal methyl group of the methylamino moiety, the nitrogen and oxygen atoms of the carbamoyl (B1232498) group, and the acetamide portion of the molecule. Strategic derivatization at these positions can lead to the generation of a library of analogues with diverse biological and chemical characteristics.
Exploration of Substituted Amine and Oxy-moieties
Systematic modification of the amine and oxy-moieties within the N-(((methylamino)carbonyl)oxy) group is a key strategy for modulating the compound's properties.
Substitution on the Amine Moiety: The terminal methyl group on the nitrogen atom can be replaced with a variety of alkyl, aryl, or heterocyclic groups. These modifications can influence the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, which in turn can affect its interaction with biological targets. For instance, the introduction of larger alkyl groups or aromatic rings can enhance hydrophobic interactions, potentially leading to increased membrane permeability or altered target binding.
Table 1: Hypothetical Analogues with Substituted Amine Moieties
| Analogue | Substituent (R) | Potential Impact on Properties |
| Acetamide, N-(((ethylamino)carbonyl)oxy)- | Ethyl | Increased lipophilicity |
| Acetamide, N-(((phenylamino)carbonyl)oxy)- | Phenyl | Enhanced aromatic interactions, potential for π-π stacking |
| Acetamide, N-(((benzylamino)carbonyl)oxy)- | Benzyl | Increased steric bulk and lipophilicity |
Modification of the Oxy-moiety: The oxygen atom linking the carbamoyl group to the acetamide can also be a target for modification, although this is often more synthetically challenging. Bioisosteric replacement of the oxygen with other atoms or functional groups, such as sulfur (to form a thiocarbamate linkage), could significantly alter the electronic properties and metabolic stability of the molecule.
Heterocyclic Integration for Novel Analogues
The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to introduce structural diversity, modulate physicochemical properties, and improve pharmacological profiles. Integrating heterocyclic moieties into the structure of Acetamide, N-(((methylamino)carbonyl)oxy)- can be achieved through various synthetic approaches.
Attachment to the Amine: One common approach is to replace the methyl group of the methylamino moiety with a heterocyclic ring. This can be achieved by reacting a suitable heterocyclic amine with an activated precursor of the N-(oxy)acetamide core. The choice of the heterocyclic ring (e.g., pyridine, pyrazole, thiazole, morpholine) can introduce a range of electronic and steric features, as well as potential new binding interactions. For example, the incorporation of a basic nitrogen-containing heterocycle could improve aqueous solubility and provide a site for salt formation.
Fusion with the Acetamide Core: A more complex strategy involves the annulation of a heterocyclic ring onto the acetamide backbone. This would result in a rigidified, polycyclic structure with a distinct three-dimensional shape, which could lead to highly specific interactions with biological targets. The synthesis of such analogues would likely require a multi-step approach, potentially starting from a pre-functionalized heterocyclic precursor.
Table 2: Examples of Potential Heterocyclic Analogues
| Analogue Name | Heterocyclic Moiety | Point of Attachment | Potential Bioactivity Modulation |
| Acetamide, N-(((pyridinylamino)carbonyl)oxy)- | Pyridine | Amine | Altered polarity, potential for new hydrogen bonding |
| Acetamide, N-(((thiazolylamino)carbonyl)oxy)- | Thiazole | Amine | Introduction of a bioisosteric ring, potential for altered metabolic stability |
| Fused pyrazolo-acetamide derivative | Pyrazole | Fused to acetamide | Rigidified structure, potential for enhanced target selectivity |
The synthesis and biological evaluation of these and other derivatives are essential to build a comprehensive understanding of the structure-activity relationships governing the bioactivity of this class of compounds.
Molecular and Biochemical Mechanisms of Action of Acetamide, N Methylamino Carbonyl Oxy
Acetylcholinesterase and Butyrylcholinesterase Inhibition Kinetics
The toxicological action of methomyl (B1676398) is a direct consequence of its interaction with cholinesterases, enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). inchem.orgnih.gov Inhibition of these enzymes leads to an accumulation of acetylcholine at the synaptic cleft and neuromuscular junction, resulting in overstimulation and disruption of nerve impulse transmission. The interaction is characterized by a specific kinetic profile involving the carbamylation of the enzyme's active site. researchgate.net
The inhibition of cholinesterases by methomyl and other carbamates is classified as pseudoirreversible. This term describes a multi-step mechanism that begins with the formation of a reversible, non-covalent Michaelis-Menten complex between the enzyme (E) and the inhibitor (I). Following this initial binding, a covalent but unstable carbamoyl-enzyme conjugate (EI') is formed through the transfer of the N-methyl carbamoyl (B1232498) group from methomyl to the catalytic serine residue in the enzyme's active site.
Here, the carbamylated enzyme (EI') is temporarily inactive. Unlike the essentially permanent bond formed by organophosphates, the carbamoyl-enzyme bond is susceptible to hydrolysis. This reaction, known as decarbamylation, regenerates the active enzyme (E).
EI' + H₂O → E + P' (k₃)
Although the enzyme is eventually regenerated, the rate of carbamylation is significantly faster than the rate of decarbamylation (hydrolysis). Therefore, over a given period, the enzyme remains inhibited, behaving as if the inhibition were irreversible, hence the term "pseudoirreversible." However, the inherent reversibility of the carbamylation step is demonstrated by the rapid spontaneous reactivation of the enzyme and the quick recovery from toxic signs observed in vivo once the compound is cleared from the body. inchem.orgnih.govresearchgate.net
The potency of methomyl as a cholinesterase inhibitor is determined by the balance between the rates of two key reactions: carbamylation and decarbamylation. nih.govnih.gov
Carbamylation Rate (k₂): This is the second-order rate constant that describes the formation of the covalent bond between methomyl and the enzyme's active site serine. A higher carbamylation rate signifies a more rapid inactivation of the enzyme.
Decarbamylation Rate (k₃): This is the first-order rate constant for the hydrolysis of the carbamylated enzyme, which leads to its reactivation. The half-life for the regeneration of erythrocyte acetylcholinesterase activity in rats and humans exposed to methomyl has been estimated at 0.8 and 1.6 hours, respectively. epa.gov This relatively rapid reactivation contributes to the comparatively short duration of methomyl's toxic effects when compared to organophosphate inhibitors. inchem.org
The table below outlines the general kinetic parameters involved in the inhibition process by carbamates like methomyl.
| Parameter | Symbol | Description | Significance |
| Association Constant | Kₐ (k₁/k₋₁) | The equilibrium constant for the initial non-covalent binding of the inhibitor to the enzyme. | Reflects the initial affinity of the inhibitor for the enzyme. |
| Carbamylation Rate Constant | k₂ | The rate at which the covalently inhibited enzyme is formed from the non-covalent complex. | A primary determinant of the inhibitor's potency; a higher k₂ means faster enzyme inactivation. |
| Decarbamylation Rate Constant | k₃ | The rate at which the active enzyme is regenerated through hydrolysis of the carbamylated intermediate. | Determines the duration of inhibition; a higher k₃ leads to faster recovery of enzyme activity. |
Methomyl exhibits differential inhibitory activity towards various cholinesterase isoforms, which can be attributed to species differences and the specific enzyme type (AChE vs. BChE).
Species-Specific Sensitivity: In vitro studies have shown that human erythrocyte AChE is approximately six times more sensitive to inhibition by methomyl than rat erythrocyte AChE, even though the rates of spontaneous reactivation are similar between the two species. inchem.org
Tissue-Specific Sensitivity: Within a single species, sensitivity can also vary by tissue. For example, in rats, blood AChE was found to be significantly more sensitive to methomyl than brain AChE. The concentration required to cause 50% inhibition (IC₅₀) was 1.9 x 10⁻⁴ M for blood AChE, compared to 2.1 x 10⁻² M for brain AChE.
| Enzyme Source | IC₅₀ (Molar) | Reference |
|---|---|---|
| Rat Brain Acetylcholinesterase | 2.1 x 10⁻² M | |
| Rat Blood Acetylcholinesterase | 1.9 x 10⁻⁴ M |
AChE vs. BChE: While specific kinetic data for methomyl's differential inhibition of human AChE versus BChE are not detailed in the available literature, carbamates often show isoform preference. Structural differences between the active site gorges of AChE and BChE, particularly the larger volume of the BChE gorge due to differences in amino acid residues, can influence inhibitor binding and the efficiency of the carbamylation reaction. nih.govnih.gov For some carbamates, this structural variance leads to different inhibition mechanisms, such as pseudoirreversible inhibition of AChE but reversible, non-covalent inhibition of BChE. researchgate.net
Ligand-Protein Binding Dynamics and Allosteric Interactions
The inhibition process is initiated by the binding of the methomyl molecule to the cholinesterase enzyme. Structural studies of cholinesterases with other ligands reveal that the active site is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. nih.govnih.gov
The methomyl molecule is guided into this gorge, where its binding is stabilized by interactions with aromatic amino acid residues that line the gorge wall. This positions the N-methyl carbamoyl group of methomyl in close proximity to the catalytic triad (B1167595) at the base of the gorge. The catalytic triad, composed of serine, histidine, and glutamate (B1630785) residues, is responsible for the hydrolysis of acetylcholine and is the site of the carbamylation reaction. nih.gov The serine residue's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate (B1207046), leading to the covalent modification of the enzyme.
While some cholinesterase inhibitors are known to interact with allosteric sites, such as the peripheral anionic site (PAS) at the rim of the gorge, specific studies detailing allosteric interactions for methomyl are not prominently available. nih.gov The primary mechanism of inhibition is understood to be its direct interaction with the catalytic site.
Structural Biology of Enzyme-Compound Complexes
Detailed structural information provides atomic-level insights into the precise interactions between an inhibitor and its target enzyme, which is crucial for understanding the mechanism of action.
Despite the extensive use and study of methomyl, specific high-resolution three-dimensional structures of Acetamide (B32628), N-(((methylamino)carbonyl)oxy)- covalently bound to the active site of either acetylcholinesterase or butyrylcholinesterase, as determined by X-ray crystallography or cryo-electron microscopy, are not readily found in the public scientific literature. nih.govucl.ac.uk
However, numerous crystallographic studies of AChE and BChE with other substrates, transition-state analogs, and inhibitors have elucidated the key structural features of the enzyme's active site that are relevant to methomyl's mechanism. nih.govdtic.milmdpi.com These studies have precisely mapped the positions of the catalytic triad (Ser203, His447, Glu334 in human AChE) and the "oxyanion hole" residues that stabilize the tetrahedral intermediate formed during both substrate hydrolysis and the carbamylation reaction. nih.govnih.gov These existing structures provide a robust framework for understanding how methomyl is accommodated within the active site to facilitate its inhibitory action.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Binding
There is currently a lack of publicly accessible research that employs Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the binding of Acetamide, N-(((methylamino)carbonyl)oxy)- to any specific biological target. NMR is a powerful technique for elucidating the three-dimensional structure of molecules and their interactions. In drug discovery and molecular biology, it is used to study the binding of ligands to macromolecules, providing insights into the specific atoms involved in the interaction and any conformational changes that may occur. The absence of such studies for Acetamide, N-(((methylamino)carbonyl)oxy)- means that its specific binding modes and affinities to potential biological targets remain uncharacterized by this method in the public literature.
Computational Chemistry and Molecular Modeling of Interactions
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Following docking, molecular dynamics simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction. While numerous studies apply these techniques to various acetamide-containing compounds and other carbamates like methomyl, specific simulations for Acetamide, N-(((methylamino)carbonyl)oxy)- are not available in the reviewed literature. nih.govpensoft.netnih.gov
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods are used to study the electronic structure and reactivity of molecules at the atomic level. Such studies can elucidate reaction mechanisms, transition states, and energy barriers. For instance, a QM/MM (Quantum Mechanics/Molecular Mechanics) approach was used to investigate the hydrolysis mechanism of methomyl, identifying the rate-determining step and the roles of key amino acid residues in the enzymatic active site. nih.gov However, similar QM investigations specifically detailing the reaction mechanisms of Acetamide, N-(((methylamino)carbonyl)oxy)- are absent from the public scientific record.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity. pensoft.net While QSAR studies have been conducted on various classes of acetamide derivatives to explore their potential as inhibitors for different enzymes, a specific QSAR analysis for Acetamide, N-(((methylamino)carbonyl)oxy)- has not been reported. researchgate.net
Environmental Fate, Transport, and Transformation of Acetamide, N Methylamino Carbonyl Oxy
Photodegradation Pathways and Kinetics in Aquatic and Terrestrial Systems
Photodegradation, the breakdown of compounds by light, is generally considered a minor dissipation pathway for methomyl (B1676398) in both aquatic and terrestrial environments under natural conditions. nih.gov This is primarily because methomyl exhibits a low molar extinction coefficient for wavelengths greater than 290 nm, which is the range of solar radiation reaching the Earth's surface. One study observed less than 4% degradation of methomyl after 45 minutes of UV irradiation. The half-life of a thin film of methomyl exposed to laboratory lamps that simulate environmentally significant wavelengths was found to be approximately 48.41 hours. nih.gov
However, the rate of photodegradation can be significantly enhanced under catalytic conditions. nih.gov Processes such as the photo-Fenton reaction (H₂O₂/Fe²⁺/UV) have been shown to be highly effective in degrading methomyl. researchgate.net For instance, photo-Fenton and Fenton reactions led to 100% and 86.1% degradation, respectively, which is significantly higher than direct photolysis (<4%) and UV/H₂O₂-catalyzed reactions (60%). The presence of photosensitizers, such as titanium dioxide (TiO₂), also accelerates the breakdown of methomyl in water upon UV irradiation, leading to complete mineralization into carbon dioxide, water, sulfate, and ammonia. researchgate.net
The primary photodegradation pathways involve:
Rupture of the ester bond or the N-O bond. researchgate.net
Hydroxylation of the methyl group attached to the nitrogen atom. researchgate.net
Decarboxylation of the oxidized hydroxylated methyl group (photo-Kolbe reaction). researchgate.net
Table 1: Methomyl Photodegradation Studies
| Condition | Degradation Rate | Key Findings | Reference |
|---|---|---|---|
| Direct UV Irradiation | <4% after 45 minutes | Direct photolysis is a minor degradation pathway. | |
| Photo-Fenton Reaction | 100% degradation | Significantly more effective than direct photolysis. | |
| Fenton Reaction | 86.1% degradation | Effective, but less so than the photo-Fenton reaction. | |
| UV + H₂O₂ | 60% degradation | Moderately effective at degrading methomyl. | |
| UV + TiO₂ | Complete disappearance in 45 minutes; 80% TOC removal in <4 hours | Photocatalysis is a highly efficient method for methomyl elimination. | researchgate.net |
Microbial Biotransformation and Metabolic Pathways in Diverse Microorganisms
Microbial degradation is a crucial process in the removal of methomyl from soil and water environments, often being more rapid and effective than abiotic processes. nih.gov A variety of microorganisms, including bacteria and fungi, have been identified that can utilize methomyl as a source of carbon and/or nitrogen, leading to its detoxification and mineralization. nih.govresearchgate.net
Several bacterial genera have been isolated and characterized for their methomyl-degrading capabilities, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, and Stenotrophomonas. nih.govmdpi.comnih.gov Fungi such as Aspergillus fumigatus have also demonstrated the ability to biodegrade methomyl. mdpi.com For instance, the bacterium Paracoccus sp. mdw-1 can use methomyl as its sole source of carbon and nitrogen, achieving complete degradation under optimal warm and alkaline conditions (30°C, pH 7–9). A microbial consortium, MF0904, was able to completely degrade 25 mg/L of methomyl within 96 hours, with Pandoraea, Stenotrophomonas, and Paracoccus being the predominant genera. nih.gov
The primary metabolic pathways involved in microbial degradation of methomyl include hydroxylation, oxidation, and the cleavage of ester, C-N, C-S, and N-O bonds. mdpi.com A common initial step is the hydrolysis of the ester bond, which is a key detoxification step. mdpi.comnih.gov
The microbial breakdown of methomyl results in the formation of several intermediate metabolites. The main degradation products identified across various studies are methomyl oxime, acetonitrile (B52724), and carbon dioxide. nih.gov
The degradation pathway often begins with the hydrolysis of the carbamate (B1207046) ester bond. mdpi.com In a cooperative degradation by Aminobacter sp. MDW-2 and Afipia sp. MDW-3, methomyl was first converted by Aminobacter sp. MDW-2 into methomyl oxime and methylcarbamic acid. nih.govoup.com The latter was used as a carbon source by MDW-2, while the former was subsequently degraded by Afipia sp. MDW-3. nih.govoup.com
A study on the bacterial consortium MF0904 identified five additional metabolites: ethanamine, 1,2-dimethyldisulfane, 2-hydroxyacetonitrile, N-hydroxyacetamide, and acetaldehyde. nih.gov This suggests a pathway initiated by ester bond hydrolysis, followed by cleavage of the C-S bond and further metabolism. nih.gov
Specific enzymes play a critical role in the microbial degradation of methomyl. The initial and rate-limiting step of detoxification is often the hydrolysis of the carbamate bond. nih.gov
A key enzyme identified in this process is a carbamate C-N hydrolase , encoded by the gene ameH, found in Aminobacter aminovorans MDW-2. nih.govasm.org This enzyme is responsible for hydrolyzing the amide bond of methomyl, which is the crucial detoxification step. nih.gov The AmeH enzyme displays maximum activity at 50°C and a pH of 8.5. nih.gov It hydrolyzes methomyl into methylamine (B109427) and an unstable intermediate that spontaneously transforms into methomyl oxime and carbon dioxide. asm.org
Other enzymes, such as carboxylesterase , have also been implicated in the cleavage of the ester bond, leading to the production of methyl carbamic acid and methomyl oxime. mdpi.com Amidase enzymes may then act on methyl carbamic acid to break it down into formic acid and methylamine. mdpi.com
Hydrolytic Stability and pH-Dependent Degradation
Hydrolysis is a major abiotic degradation pathway for methomyl, particularly under alkaline conditions. nih.gov The stability of methomyl is highly dependent on the pH of the surrounding medium.
In acidic to neutral conditions, methomyl is relatively stable. Studies have shown no significant degradation via hydrolysis after 20 days at pH 2.7 or pH 5, and similar stability was observed at pH 6. At a neutral pH of 7, methomyl is stable in sterile water. inchem.org
However, as the pH increases into the alkaline range, the rate of hydrolysis accelerates significantly. nih.gov The half-life of methomyl is reported to be 30 days at pH 9 and 25°C. inchem.org In the presence of chlorine, simulating water treatment processes, the breakdown is even more rapid, with half-lives varying 30-fold (from 0.4 to 12 minutes) as the pH changed from 7.6 to 8.9. The primary hydrolytic degradation pathway involves the cleavage of the ester bond to form methomyl oxime and carbon dioxide.
Table 2: pH-Dependent Hydrolysis of Methomyl
| pH | Condition | Half-life / Stability | Reference |
|---|---|---|---|
| 2.7 - 5.0 | Aqueous solution | No significant degradation after 20 days | |
| 6.0 | Aqueous solution | Stable | |
| 7.0 | Sterile water | Stable | inchem.org |
| 7.6 - 8.9 | In presence of Chlorine | 0.4 - 12 minutes | |
| 9.0 | Aqueous solution at 25°C | 30 days | inchem.org |
Sorption and Desorption Dynamics in Soil and Sediment Matrices
Methomyl generally exhibits a low-to-moderate sorption capacity in soil and sediment. nih.gov This characteristic, combined with its high water solubility (57.9 g/L at 25°C), suggests a potential for mobility and leaching in the soil profile. mdpi.comresearchgate.net The soil/water distribution coefficient (Kd) is a measure of this sorption, and for methomyl, these values are generally low, indicating weak adsorption. csic.es
The primary factors influencing the sorption of methomyl are the organic matter and clay content of the soil. inchem.orgcsic.esresearchgate.net A highly significant positive correlation has been observed between the Kd value and soil organic matter content. csic.escsic.es Humic acid, a major component of soil organic matter, shows a much higher affinity for methomyl than clay minerals, with Kd values up to 50 times greater. inchem.org Consequently, soils with higher organic matter content, typically topsoils, will exhibit greater adsorption of methomyl. csic.es
Volatilization and Atmospheric Transport Processes
Volatilization is not considered a significant pathway for the dissipation of methomyl from soil or water surfaces. nih.gov This is due to its low vapor pressure (0.72 mPa or 5.4 x 10⁻⁶ mm Hg at 25°C) and a low Henry's Law constant (2.1 x 10⁻¹¹ atm-m³/mole). nih.govinchem.org These physical properties indicate a low tendency for the compound to partition from water or soil into the air.
Measurements of methomyl concentrations in the ambient air of a pesticide storage building were minimal (13.7 ng/m³). Similarly, air concentrations near methomyl-treated crops were found to be non-detectable. If vapor-phase methomyl were to enter the atmosphere, it would be expected to degrade by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 58 hours. nih.gov
Leaching Potential and Transport into Groundwater
The potential for Acetamide (B32628), N-(((methylamino)carbonyl)oxy)-, commonly known as methomyl, to move through the soil profile and enter groundwater is governed by its chemical and physical properties, as well as environmental conditions. Due to its high water solubility and generally weak to moderate adsorption to soil particles, methomyl is considered to have the potential to leach. nih.govresearchgate.net
Several indicators and models classify methomyl as having a notable leaching potential. The Groundwater Ubiquity Score (GUS), an index used to estimate the leaching potential of pesticides, has been calculated for methomyl in various studies, with values ranging from 2.19 to 3.96, classifying it as a "transition state" or "leacher" pesticide. publications.gc.caresearchgate.netherts.ac.uk Its soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of its tendency to bind to soil, is reported in a range of 28 to 160, which suggests moderate mobility in soil. researchgate.netnih.govepa.govucanr.edu
Despite these indicators, field observations and extensive monitoring often contrast with the predicted leaching potential. In many field conditions, methomyl does not appear to leach significantly, with studies showing it remains primarily in the upper 15 to 30 cm of the soil. inchem.orgepa.gov However, some studies have reported the detection of methomyl in groundwater. One investigation found methomyl at depths of 1.8 and 3.2 meters one month after application, and another study in Brazil detected it in shallow aquifers. researchgate.net
Conversely, large-scale groundwater monitoring programs in the United States have only infrequently detected methomyl. nih.gov A U.S. Geological Survey study that analyzed samples from 2,485 sites found a maximum methomyl concentration of less than 17 ng/L. researchgate.net Furthermore, in California, where methomyl is listed on the Groundwater Protection List due to its properties, no verifiable detections have been confirmed in over 18,000 groundwater samples collected from approximately 7,500 wells since the mid-1980s. ca.gov The significant discrepancy between methomyl's leaching potential and its infrequent detection in groundwater is largely attributed to its rapid degradation in the soil environment, particularly by microbial action. nih.govinchem.org
| Parameter | Value | Implication for Leaching | Source(s) |
| Water Solubility (at 25°C) | 57.9 g/L | High | mdpi.com |
| Soil Adsorption Coefficient (Koc) | 28 - 160 mL/g | Moderate Mobility | researchgate.netnih.govepa.govucanr.edu |
| Groundwater Ubiquity Score (GUS) | 2.19 - 3.96 | Transition to Leacher | publications.gc.caresearchgate.netherts.ac.uk |
| Field Observation | Primarily remains in the top 15-30 cm | Low Actual Leaching | inchem.orgepa.gov |
| Groundwater Monitoring (California) | No verifiable detections in >18,000 samples | Low Contamination Frequency | ca.gov |
| Groundwater Monitoring (USGS) | Max concentration <17 ng/L in 2,485 sites | Low Contamination Frequency | researchgate.net |
Persistence and Dissipation in Various Environmental Compartments
Acetamide, N-(((methylamino)carbonyl)oxy)- is characterized as having low to moderate persistence in the environment and is not expected to persist in complex soils under typical field conditions. nih.govherts.ac.uk Its dissipation is highly dependent on the specific environmental compartment and conditions such as temperature, moisture, and microbial activity. inchem.org
In Soil: The persistence of methomyl in soil is variable, with reported half-life (t½) values ranging widely. Under field conditions, the half-life is typically around one week. inchem.org However, studies have documented values from as short as 4-6 days in a Mississippi loam soil to as long as 54 days in a dry California soil. epa.gov Other field studies have reported soil half-lives of 6.5, 9, and 4 to 5 days. epa.gov One study noted that the half-life was 26 days during a dry period but decreased to 8 days following rainfall, highlighting the importance of soil moisture. epa.govepa.gov Laboratory studies under aerobic conditions have shown half-lives ranging from 15 to 45 days. epa.gov The primary mechanism for dissipation in soil is microbial degradation, which proceeds more rapidly in aerobic (oxygen-present) conditions than in anaerobic (oxygen-absent) conditions. nih.govinchem.org
In Water: In aquatic systems, methomyl's persistence can be longer, with a reported half-life range of 6 to 262 days. mdpi.comnih.gov Dissipation in water is primarily driven by hydrolysis, especially under alkaline conditions. nih.gov The compound is stable in neutral or acidic water (pH 5 and 7), but degradation accelerates as the pH increases. inchem.org At a pH of 9 and a temperature of 25°C, the hydrolysis half-life is approximately 30 days. inchem.org Direct degradation by sunlight (photolysis) is considered a minor dissipation pathway for methomyl in water because it does not significantly absorb light at environmentally relevant wavelengths. nih.gov
On Plant Foliage: When applied to crops, methomyl dissipates relatively quickly from plant surfaces. The half-life on foliage is typically a few days, with reported values between 3 to 5 days. nih.gov
The principal degradation products of methomyl resulting from both biotic and abiotic processes are methomyl oxime, acetonitrile, and eventually carbon dioxide. nih.govepa.gov
| Compartment | Half-Life (t½) | Conditions | Source(s) |
| Soil | 4-54 days | Field studies (variable moisture/location) | epa.govepa.gov |
| Soil | ~1 week | Typical field conditions | inchem.org |
| Soil | 15-45 days | Laboratory, aerobic | epa.gov |
| Water | 6-262 days | General range | mdpi.comnih.gov |
| Water (pH 9, 25°C) | 30 days | Hydrolysis | inchem.org |
| Water (pH 5 or 7) | Stable (>30 days) | Hydrolysis | inchem.org |
| Plant Foliage | 3-5 days | Field application | nih.gov |
Ecological Impacts and Non Target Organism Responses to Acetamide, N Methylamino Carbonyl Oxy
Aquatic Ecotoxicology
Methomyl's high water solubility and low soil adsorption coefficient suggest a potential for it to contaminate surface and groundwater, posing a risk to aquatic ecosystems. ca.govwikipedia.org
Effects on Fish and Aquatic Invertebrates (e.g., Daphnia)
Research indicates that methomyl (B1676398) is moderately to highly toxic to fish and exhibits high to very high toxicity to aquatic invertebrates. orst.edunih.gov Acute toxicity is typically measured by the 96-hour lethal concentration (LC50) for fish and the 48-hour LC50 for invertebrates like Daphnia magna. orst.edu
For fish, 96-hour LC50 values have been reported to range from 0.5 to 2.0 mg/L for various species. inchem.org Specific examples include a 96-hour LC50 of 3.4 mg/L for rainbow trout and 0.8 mg/L for bluegill sunfish. orst.edusci-hub.st Chronic exposure can also negatively impact fish populations; one study noted that methomyl significantly reduced the survival of fish larvae in an early life-stage test. epa.gov
Aquatic invertebrates are generally more sensitive to methomyl than fish. epa.gov The 48-hour LC50 for the freshwater crustacean Daphnia magna is reported to be as low as 0.0287 mg/L. orst.edu Toxicity can vary between species, with Daphnia longispina showing even higher sensitivity in some studies. The high toxicity to these organisms is a significant concern, as they are a crucial component of aquatic food webs.
Table 1: Acute Toxicity of Methomyl to Various Aquatic Organisms
| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Rainbow Trout | 96-hour | LC50 | 3.4 | orst.edu |
| Bluegill Sunfish | 96-hour | LC50 | 0.8 | orst.edu |
| Daphnia magna | 48-hour | LC50 | 0.0287 | orst.edu |
| Freshwater Insects | 96-hour | LC50 | 0.029 - 0.060 | |
| Marine Crustaceans | 96-hour | LC50 | 0.019 - 0.410 |
Impact on Algal Growth and Photosynthesis
Studies have established a no-observed-effect concentration (NOEC) for algal growth at 6.5 mg/L for methomyl in laboratory settings. inchem.org However, at a concentration of 0.5 ppm (the usual field application rate), methomyl was found to inhibit nitrification in soil for less than 19 days. epa.gov At a higher concentration of 5.0 ppm, it severely inhibited nitrification for less than 28 days. epa.gov Furthermore, methomyl at concentrations of 20-160 ppm severely inhibits the nitrogen-fixing ability of the blue-green alga Anabaena cylindrica. epa.gov
Bioaccumulation and Biomagnification in Aquatic Food Webs
Due to its low octanol-water partition coefficient (Kow) of 1.24, methomyl is not expected to significantly bioaccumulate in aquatic organisms. inchem.orgnih.gov A 28-day study confirmed this, indicating that methomyl did not accumulate in fish tissue. orst.edusci-hub.st The potential for bioconcentration in aquatic systems is considered low. orst.edunih.gov
Terrestrial Ecotoxicology
On land, methomyl can affect a range of non-target organisms, from microscopic soil dwellers to beneficial insects.
Effects on Soil Microorganisms and Biogeochemical Cycling
Methomyl is degraded by soil microorganisms. epa.gov At recommended application rates, methomyl has shown no significant effects on soil fungal or bacterial populations. inchem.orgepa.gov One study found that at a concentration of 18 ppm, methomyl did not affect fungal and bacterial populations in silt loam and fine sand soils and did not inhibit the production of CO₂ by soil microorganisms. epa.gov However, there can be transient effects on specific processes. For instance, at a concentration of 5.0 ppm, nitrification was initially reduced by 82% but returned to control levels within 28 days. epa.gov
Impact on Beneficial Arthropods (e.g., Bees, Non-target Insects)
Methomyl is highly toxic to bees through both direct contact and ingestion. orst.edubeyondpesticides.org It is recommended that applications of methomyl be timed to avoid periods when bees are actively foraging. sci-hub.st The compound is also toxic to other beneficial insects. beyondpesticides.org For example, it has been shown to be toxic to the adult parasite Apanteles ornigis, which is a natural enemy of certain apple pests.
Table 2: Summary of Methomyl's Terrestrial Ecotoxicological Effects
| Organism/Process | Effect | Finding | Reference |
|---|---|---|---|
| Soil Fungi & Bacteria | Population | No significant effect at 18 ppm. | epa.gov |
| Nitrification | Inhibition | Temporarily reduced at 5.0 ppm, recovering within 28 days. | epa.gov |
| Bees | Toxicity | Highly toxic via direct contact and ingestion. | orst.edubeyondpesticides.org |
| Beneficial Insects | Toxicity | Toxic to various non-target arthropods. |
Compound Names Mentioned in this Article:
| Compound Name |
|---|
| Acetamide (B32628), N-(((methylamino)carbonyl)oxy)- |
| Methomyl |
| Acetonitrile (B52724) |
| S-methyl-N-hydroxythioacetimidate |
Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate an article on the ecological impacts and non-target organism responses to the specific chemical compound Acetamide, N-(((methylamino)carbonyl)oxy)- (CAS No. 104671-59-2) as per the requested outline.
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Ecological Risk Assessment Methodologies
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Advanced Analytical Methodologies for Acetamide, N Methylamino Carbonyl Oxy and Its Metabolites
Chromatographic Techniques for Trace Analysis
Chromatography is the cornerstone for the separation and analysis of Acetamide (B32628), N-(((methylamino)carbonyl)oxy)- from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used, often in tandem with mass spectrometry for definitive identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of Acetamide, N-(((methylamino)carbonyl)oxy)- due to its applicability to thermally labile and polar compounds. inchem.orgosha.gov The technique separates the analyte from matrix interferences on a stationary phase, typically a C18 reversed-phase column. epa.govsielc.com
Various detectors can be coupled with HPLC for the detection of this compound. Ultraviolet (UV) detectors are commonly used, with detection wavelengths typically set around 233 nm. epa.gov Post-column derivatization techniques can enhance sensitivity and selectivity. This involves hydrolyzing the carbamate (B1207046) to release methylamine (B109427), which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent derivative, subsequently detected by a fluorescence detector. acs.org
The selection of the mobile phase is critical for achieving good chromatographic separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and water. osha.govsielc.com The method's applicability has been demonstrated for various matrices including soil, water, and vegetables. researchgate.netuoradea.ro
Table 1: Examples of HPLC Methods for Acetamide, N-(((methylamino)carbonyl)oxy)- Analysis
| Matrix | Column | Mobile Phase | Detector | Detection Wavelength/Conditions | Reference |
|---|---|---|---|---|---|
| Soil | Not Specified | Mobile phase for HPLC analysis | UV | 233 nm | epa.gov |
| Water | C18 Reversed-Phase | Acetonitrile/Water | Fluorescence (with post-column derivatization) | Excitation: 340 nm, Emission: 455 nm | acs.org |
| Vegetables | Dionex 250mm | Methanol (B129727) and 1 mM citric acid in water | UV | Not Specified | scispace.com |
| Air (via OVS-2 tubes) | Not Specified | Acetonitrile/Water | UV | Not Specified | osha.gov |
Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. However, Acetamide, N-(((methylamino)carbonyl)oxy)- is thermally labile and prone to degradation at the high temperatures used in GC inlets and columns. researchgate.netnih.gov To overcome this, derivatization strategies are employed to convert the analyte into a more volatile and thermally stable derivative prior to GC analysis.
A common approach involves the hydrolysis of Acetamide, N-(((methylamino)carbonyl)oxy)- to its oxime metabolite, followed by derivatization. nih.gov Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are used to create tert-butyldimethylsilyl derivatives of the oxime, which are more suitable for GC analysis. nih.govresearchgate.net Another strategy is "flash alkylation" in the injection port using reagents like MethElute. scispec.co.th
GC is almost always coupled with a mass spectrometer (MS) for the analysis of this compound, providing both quantification and structural confirmation. nih.govnih.govresearchgate.net The use of GC-MS allows for the sensitive determination of the derivatized analyte in various samples. nih.gov
Table 2: Derivatization Strategies for GC Analysis of Acetamide, N-(((methylamino)carbonyl)oxy)-
| Derivatization Approach | Target Analyte | Derivatizing Agent | Resulting Derivative | Detection Method | Reference |
|---|---|---|---|---|---|
| Silylation | Methomyl (B1676398) Oxime | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert.-butyldimethylsilyl derivative | GC-MS | nih.gov |
| Silylation | Methomyl Oxime | Trimethylsilyl (TMS) agents | Methomyl-oxime-TMS | GC-MS | nih.govresearchgate.net |
| Flash Alkylation | Parent Carbamate | MethElute (Trimethylanilinium Hydroxide) | Methylated derivative | GC-MS/MS | scispec.co.th |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace-level quantification of Acetamide, N-(((methylamino)carbonyl)oxy)- in complex matrices. nih.govlcms.cz This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection of the analyte, minimizing matrix interference. nih.govlcms.cz
For Acetamide, N-(((methylamino)carbonyl)oxy)-, the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 163 is typically selected as the precursor ion. researchgate.netresearchgate.net This precursor ion is then fragmented, and specific product ions (e.g., m/z 88) are monitored for quantification and confirmation. researchgate.netactapol.net This high degree of specificity allows for very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range. nih.gov
LC-MS/MS methods have been successfully developed for analyzing this compound in challenging matrices such as tobacco, where significant matrix effects can be an issue. nih.gov Two-dimensional liquid chromatography (2D-LC) can be employed to further enhance selectivity by removing a larger portion of interfering compounds before the sample is introduced into the mass spectrometer. nih.gov
Table 3: LC-MS/MS Parameters for Acetamide, N-(((methylamino)carbonyl)oxy)- Analysis
| Matrix | Chromatographic System | Precursor Ion (m/z) | Product Ion(s) (m/z) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Tobacco | 2D-LC (XB-Phenyl and ADME columns) | Not specified | Not specified | 0.69 ng/mL | nih.gov |
| Mint (Bohe) | UPLC | Not specified | Not specified | Not specified | nih.gov |
| Rat Eye | Not specified | 163 | 88 | Not specified | researchgate.net |
| Vegetables | Not specified | Not specified | 88.1 (quantification) | Not specified | actapol.net |
Spectroscopic Methods for Quantification and Structural Elucidation
Spectroscopic methods are integral to both the quantification and the structural confirmation of Acetamide, N-(((methylamino)carbonyl)oxy)-. While often used in conjunction with chromatographic separation, they provide essential information about the analyte's identity and concentration.
Ultraviolet (UV) spectroscopy is commonly employed as a detection method following HPLC separation. osha.gov The compound exhibits UV absorbance, which allows for its quantification based on the Beer-Lambert law. The typical wavelength for detection is around 233 nm. epa.gov
Mass Spectrometry (MS) is a powerful tool for structural elucidation. When coupled with GC or LC, it provides the mass-to-charge ratio of the parent molecule and its fragmentation pattern. researchgate.net This fragmentation pattern serves as a chemical fingerprint, allowing for highly confident identification of Acetamide, N-(((methylamino)carbonyl)oxy)- and its metabolites, such as methomyl oxime. researchgate.net For instance, the protonated molecular ion of methomyl is observed at m/z 163, while its metabolite, methomyl oxime, is detected at m/z 106. researchgate.net
Immunoassays and Biosensor Development for Rapid Screening
For rapid and on-site screening of Acetamide, N-(((methylamino)carbonyl)oxy)-, immunoassays and biosensors offer a promising alternative to time-consuming chromatographic methods. akjournals.comresearchgate.net These methods are typically based on the principle of enzyme inhibition. nih.govtandfonline.com
Acetylcholinesterase (AChE) is the enzyme commonly used in these biosensors, as its activity is inhibited by carbamate pesticides like Acetamide, N-(((methylamino)carbonyl)oxy)-. akjournals.comtandfonline.comproquest.com The degree of enzyme inhibition is proportional to the concentration of the pesticide. nih.gov Different types of biosensors have been developed, including potentiometric and amperometric sensors, which measure changes in potential or current, respectively, resulting from the enzymatic reaction. akjournals.comtandfonline.com
These biosensors can be highly sensitive, with some capable of detecting the compound at ng/mL levels. tandfonline.com They have been applied to the analysis of samples such as agricultural drainage water. tandfonline.com Another approach involves a voltammetric method where the insecticide inhibits the electrocatalytic oxidation of its hydrolysis product at a modified electrode. rsc.orgrsc.org
Table 4: Biosensors for the Detection of Acetamide, N-(((methylamino)carbonyl)oxy)-
| Biosensor Type | Principle | Enzyme/Sensing Element | Linear Range / Detection Limit | Application | Reference |
|---|---|---|---|---|---|
| Potentiometric | Acetylcholinesterase (AChE) Inhibition | AChE | Sensitivities range from 0.25 ng/mL to 37.5 µg/mL | Agricultural drainage water | tandfonline.com |
| Amperometric | Acetylcholinesterase (AChE) Inhibition | AChE from electric eel | 0.2–1 µmol/L | Soil extract, apple juice | akjournals.com |
| Voltammetric | Inhibition of electrocatalytic oxidation | Copper oxide modified carbon paste electrode | 0.086 to 16 µM (LOD: 0.02 µM) | Ground water | rsc.orgrsc.org |
| Laccase-based | Laccase Inhibition | Laccase | Not specified | Carrots and tomatoes | mdpi.com |
Sample Preparation Techniques for Diverse Environmental and Biological Matrices (non-human)
Effective sample preparation is a critical step to isolate Acetamide, N-(((methylamino)carbonyl)oxy)- from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. The choice of technique depends on the matrix's complexity and the analyte's physicochemical properties. toxoer.com
For solid samples like soil, extraction is typically performed with organic solvents such as ethyl acetate (B1210297) or acetonitrile. epa.govepa.gov This is often followed by a clean-up step using techniques like silica (B1680970) gel column chromatography to remove co-extracted impurities. epa.gov
For aqueous samples, solid-phase extraction (SPE) is a common and efficient technique for pre-concentration and clean-up. inchem.orgnih.gov C18 or other reversed-phase sorbents are used to retain the analyte from the water sample, which is then eluted with a small volume of an organic solvent. epa.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the analysis of pesticides in a wide range of samples, including tobacco. nih.gov This procedure involves an extraction with acetonitrile followed by a clean-up step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components. nih.gov
Matrix solid-phase dispersion (MSPD) has also been used, which involves blending the sample directly with a solid support material (like C18) to simultaneously extract and clean up the analyte. acs.org
Table 5: Overview of Sample Preparation Techniques
| Technique | Matrix | Key Steps | Purpose | Reference |
|---|---|---|---|---|
| Solvent Extraction & Column Cleanup | Soil | Extraction with ethyl acetate, cleanup on silica gel column. | Isolate analyte from solid matrix and remove interferences. | epa.gov |
| Solid-Phase Extraction (SPE) | Water, Mint | Pass sample through a sorbent cartridge (e.g., C18, Cleanert TPT), elute with solvent. | Concentrate analyte and clean up from aqueous samples. | inchem.orgnih.gov |
| QuEChERS | Tobacco | Acetonitrile extraction, followed by d-SPE cleanup. | Rapid and effective extraction and cleanup from complex matrices. | nih.gov |
| Pressurized Liquid Extraction (PLE) | General | Extraction with solvent at elevated temperature and pressure. | Efficient extraction from solid samples. | nih.gov |
| Matrix Solid-Phase Dispersion (MSPD) | Biological Tissues | Blending of sample with C18 sorbent, followed by elution. | Combined extraction and cleanup for biological matrices. | acs.org |
Evolutionary and Biochemical Mechanisms of Resistance to Acetamide, N Methylamino Carbonyl Oxy
Target-Site Insensitivity Mechanisms (e.g., Altered Acetylcholinesterase)
The primary mode of action for methomyl (B1676398) is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects. oup.com Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death. nih.gov Target-site insensitivity is a major resistance mechanism where the AChE enzyme is modified, reducing its sensitivity to inhibition by methomyl and other carbamates. oup.comnih.gov
The genetic basis for altered AChE often lies in point mutations within the Ace gene, which encodes the acetylcholinesterase enzyme. These mutations result in amino acid substitutions that alter the structure of the enzyme's active site, thereby reducing the binding affinity of carbamate (B1207046) insecticides like methomyl. nih.govnih.gov Several studies in various insect species have identified specific mutations that confer resistance. For instance, research in Drosophila melanogaster has revealed multiple point mutations in the Ace gene associated with reduced sensitivity to carbamates. nih.govcapes.gov.br While not always studied with methomyl directly, the cross-resistance patterns suggest these mutations are relevant.
In the house fly, Musca domestica, several mutations in the Ace gene have been linked to resistance to organophosphates and carbamates. mdpi.com Similarly, in mosquitoes, a G119S mutation in the ace-1 gene is known to confer high levels of resistance to these insecticide classes. evolutionhumaine.fr This specific mutation is located in the oxyanion hole of the enzyme, a critical area for its catalytic function, and its alteration sterically hinders the binding of insecticides. evolutionhumaine.fr
| Mutation | Amino Acid Change | Insect Species | Effect on AChE Sensitivity |
| G119S | Glycine to Serine | Culex pipiens, Anopheles gambiae | High resistance to carbamates and organophosphates. evolutionhumaine.fr |
| I161V | Isoleucine to Valine | Drosophila melanogaster | Associated with reduced sensitivity to insecticides. nih.gov |
| G265A | Glycine to Alanine | Drosophila melanogaster | Contributes to insecticide resistance, often in combination with other mutations. nih.gov |
| F330Y | Phenylalanine to Tyrosine | Drosophila melanogaster | Confers resistance and is widespread in natural populations. nih.gov |
| G342A/V | Glycine to Alanine or Valine | Musca domestica | Confers resistance to organophosphates and carbamates. mdpi.comresearchgate.net |
This table summarizes key point mutations in the acetylcholinesterase gene that have been associated with resistance to carbamate insecticides.
Enhanced Metabolic Detoxification Pathways
Another prevalent mechanism of resistance is the enhanced ability of the insect to metabolize and detoxify the insecticide before it reaches its target site in the nervous system. pesticidestewardship.org This is often achieved through the increased activity or altered substrate specificity of detoxification enzymes.
Esterases and cytochrome P450 monooxygenases are two major families of enzymes implicated in the metabolic resistance to methomyl. mdpi.com Esterases can hydrolyze the ester linkage in carbamate insecticides, rendering them non-toxic. Increased production of these enzymes is a common resistance strategy. ahdb.org.uk
Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. nih.gov Overexpression of certain P450 genes can lead to enhanced detoxification of methomyl. mdpi.com For example, studies in Helicoverpa armigera have shown that exposure to plant volatiles can induce P450s, leading to increased tolerance to methomyl. mdpi.com This indicates a complex interaction between the insect's environment and its ability to develop resistance. In some cases, P450s are involved in the activation of pro-insecticides, but for carbamates like methomyl, their primary role in resistance is detoxification. researchgate.netnih.gov
| Enzyme Family | Function in Resistance | Mechanism | Example Species |
| Carboxylesterases (EST) | Detoxification | Hydrolysis of the carbamate ester bond. mdpi.com | Myzus persicae |
| Cytochrome P450 Monooxygenases (P450s) | Detoxification | Oxidation of the insecticide molecule, facilitating further metabolism and excretion. nih.govmdpi.com | Helicoverpa armigera, Musca domestica mdpi.com |
This table outlines the roles of key detoxification enzyme families in conferring metabolic resistance to methomyl.
Glutathione (B108866) S-transferases (GSTs) are another important family of detoxification enzymes that contribute to insecticide resistance. nih.gov GSTs catalyze the conjugation of reduced glutathione to a variety of xenobiotics, including insecticides. This process increases the water solubility of the compounds, which facilitates their excretion from the insect's body. academicjournals.org Elevated GST activity has been associated with resistance to multiple classes of insecticides. nih.govacademicjournals.org While their role in carbamate resistance is well-established, specific studies on methomyl detoxification by GSTs have shown that methomyl exposure can impact GST activity. researchgate.netmdpi.com In addition to direct metabolism, GSTs also play a role in protecting the insect from oxidative stress, which can be induced by insecticide exposure. academicjournals.org
Behavioral Resistance and Avoidance Strategies
Behavioral resistance is a less-studied but significant mechanism where insects evolve behaviors to avoid contact with lethal doses of insecticides. swmosquito.orgnih.gov This can manifest as changes in feeding, resting, or oviposition behaviors. In the context of methomyl, which is often used in baits, behavioral resistance has been observed in house flies (Musca domestica). researchgate.net Studies have shown that some resistant populations of house flies exhibit an aversion to methomyl-treated baits, preferring to feed on non-toxic sugar sources when given a choice. researchgate.net This avoidance behavior significantly reduces the efficacy of bait-based control strategies and appears to be a crucial factor in the high levels of resistance observed in some field populations. researchgate.net
Genetic Basis of Resistance and Molecular Markers
The underlying cause of these resistance mechanisms is genetic change within the insect population. As discussed, point mutations in the Ace gene are a primary source of target-site resistance. nih.govmdpi.com These mutations serve as molecular markers that can be used to detect and monitor the frequency of resistance in pest populations. evolutionhumaine.fr
For metabolic resistance, the genetic basis often involves the amplification or upregulation of genes encoding detoxification enzymes such as P450s and esterases. frontiersin.orgnih.gov Advances in molecular genetics and genomics have enabled the identification of specific genes and even gene amplifications that are associated with resistance to particular insecticides. nih.govresearchgate.net For example, deep targeted sequencing in mosquitoes has identified numerous gene amplifications in detoxification enzyme families associated with insecticide resistance. nih.gov
The development of molecular markers, such as those based on single nucleotide polymorphisms (SNPs) or gene expression levels, is crucial for effective resistance management. nih.govfrontiersin.org These tools allow for the early detection of resistance, which can inform decisions on insecticide rotation and the use of alternative control methods to preserve the efficacy of existing products like methomyl.
| Resistance Mechanism | Genetic Basis | Potential Molecular Marker |
| Target-Site Insensitivity | Point mutations in the Ace gene. nih.govmdpi.com | Specific SNPs (e.g., G119S, G342A/V). evolutionhumaine.frresearchgate.net |
| Metabolic Resistance | Gene amplification or upregulation of detoxification enzyme genes (P450s, Esterases, GSTs). frontiersin.orgnih.gov | Copy Number Variations (CNVs) of specific P450 or esterase genes; elevated mRNA levels. nih.gov |
This table summarizes the genetic basis of the primary resistance mechanisms to methomyl and the types of molecular markers used for their detection.
Cross-Resistance Patterns with Other Chemical Classes
Resistance to Acetamide (B32628), N-(((methylamino)carbonyl)oxy)-, a carbamate insecticide, can confer cross-resistance to other classes of insecticides, complicating pest management strategies. This phenomenon arises when the mechanism of resistance developed against one insecticide also provides protection against another, often due to a shared target site or detoxification pathway.
Studies have documented cross-resistance between Acetamide, N-(((methylamino)carbonyl)oxy)- and pyrethroids. For instance, a field strain of Musca domestica (housefly) with a high level of resistance to Acetamide, N-(((methylamino)carbonyl)oxy)- also demonstrated cross-resistance to permethrin (B1679614). proquest.com In this case, the resistance ratio to permethrin increased in the Acetamide, N-(((methylamino)carbonyl)oxy)--selected strain, indicating a shared resistance mechanism. proquest.com
Conversely, some studies have shown low to very low cross-resistance in certain populations. For example, a lambda-cyhalothrin-selected population of houseflies exhibited low cross-resistance to bifenthrin (B131952) and very low cross-resistance to Acetamide, N-(((methylamino)carbonyl)oxy)-, imidacloprid, and fipronil.
Research on the annual bluegrass weevil (Listronotus maculicollis) has revealed that pyrethroid-resistant populations can exhibit decreased susceptibility to other chemical classes. irac-online.org In these populations, reduced toxicity was observed for the organophosphate chlorpyrifos, the spinosyn spinosad, the neonicotinoid clothianidin, and the oxadiazine indoxacarb. irac-online.org This suggests that a common resistance mechanism, potentially enhanced metabolic detoxification, could be responsible for this broad-spectrum resistance. irac-online.org
The table below summarizes observed cross-resistance patterns between Acetamide, N-(((methylamino)carbonyl)oxy)- and other insecticide classes in various pest species.
| Pest Species | Insecticide Class with Cross-Resistance | Specific Insecticide | Observed Effect |
|---|---|---|---|
| Musca domestica (Housefly) | Pyrethroid | Permethrin | Increased resistance in Acetamide, N-(((methylamino)carbonyl)oxy)--selected strain. proquest.com |
| Listronotus maculicollis (Annual Bluegrass Weevil) | Organophosphate | Chlorpyrifos | Decreased toxicity in pyrethroid-resistant populations. irac-online.org |
| Listronotus maculicollis (Annual Bluegrass Weevil) | Spinosyn | Spinosad | Decreased toxicity in pyrethroid-resistant populations. irac-online.org |
| Listronotus maculicollis (Annual Bluegrass Weevil) | Neonicotinoid | Clothianidin | Decreased toxicity in pyrethroid-resistant populations. irac-online.org |
| Listronotus maculicollis (Annual Bluegrass Weevil) | Oxadiazine | Indoxacarb | Decreased toxicity in pyrethroid-resistant populations. irac-online.org |
Population Genetics and Evolution of Resistance in Pest Populations
The evolution of resistance to Acetamide, N-(((methylamino)carbonyl)oxy)- in pest populations is a clear example of rapid evolution driven by strong selection pressure. researchgate.net The development of resistance is an inherited trait, and its evolution within a population is influenced by the genetic variability that allows certain individuals to survive insecticide exposure. ksu.edu These surviving individuals then pass on their resistance traits to the next generation, leading to an increase in the frequency of resistant genes within the population. ksu.edu
Studies on Musca domestica have shown that resistance to Acetamide, N-(((methylamino)carbonyl)oxy)- can develop rapidly under continuous selection pressure. In one study, a field strain with an initial 186-fold resistance was subjected to laboratory selection for eight consecutive generations, resulting in a dramatic increase in the resistance ratio to 3113-fold. proquest.com This demonstrates the high potential for resistance development in field populations if the insecticide is used repeatedly. proquest.com
The heritability of resistance is a key factor in its evolution. The realized heritability (h²) for Acetamide, N-(((methylamino)carbonyl)oxy)- resistance in the aforementioned M. domestica strain was calculated to be 0.39. proquest.com This relatively high value indicates that a significant portion of the variation in resistance is due to genetic factors and can be readily passed on to subsequent generations. proquest.com Based on this heritability, it was projected that with a 90% selection intensity, a tenfold increase in the lethal dose could occur in just five generations. proquest.com
However, resistance to Acetamide, N-(((methylamino)carbonyl)oxy)- may not be stable in the absence of selection pressure. In the same study, when the selected resistant strain was reared for five generations without exposure to the insecticide, the resistance level significantly decreased. proquest.com This suggests a fitness cost associated with the resistance alleles, where resistant individuals may be at a disadvantage compared to their susceptible counterparts in an insecticide-free environment. youtube.com
The genetic mechanisms underlying resistance to carbamates like Acetamide, N-(((methylamino)carbonyl)oxy)- often involve target-site insensitivity or metabolic detoxification. researchgate.net Target-site resistance typically results from mutations in the acetylcholinesterase (AChE) enzyme, the target of carbamate insecticides. researchgate.net Metabolic resistance, on the other hand, involves an enhanced ability of the insect to detoxify the insecticide before it reaches its target site, often through the action of enzymes like esterases and cytochrome P450 monooxygenases. researchgate.netagpest.com.au
| Parameter | Value/Observation | Implication |
|---|---|---|
| Initial Resistance Ratio (Field Strain) | 186-fold proquest.com | Pre-existing resistance in the field population. proquest.com |
| Resistance Ratio after 8 Generations of Selection | 3113-fold proquest.com | Rapid evolution of high-level resistance under continuous selection pressure. proquest.com |
| Realized Heritability (h²) | 0.39 proquest.com | Strong genetic basis for resistance, facilitating its rapid spread. proquest.com |
| Resistance Stability | Unstable; decreased significantly after 5 generations without selection. proquest.com | Indicates a fitness cost associated with resistance, which can be exploited in management strategies. proquest.com |
Strategies for Resistance Management in Agricultural and Ecological Contexts
Effective management of resistance to Acetamide, N-(((methylamino)carbonyl)oxy)- is crucial for maintaining its efficacy as a pest control tool and ensuring sustainable agricultural practices. croplife.org.au A multi-faceted approach, incorporating chemical, biological, and cultural control methods within an Integrated Pest Management (IPM) framework, is essential. pomais.comucanr.edu
One key strategy is the use of synergists, which are compounds that, while not toxic on their own, can enhance the effectiveness of an insecticide by inhibiting the metabolic enzymes that detoxify it. researchgate.net Studies have shown that piperonyl butoxide (PBO) and S,S,S-tributylphosphorotrithioate (DEF) can significantly synergize the toxicity of Acetamide, N-(((methylamino)carbonyl)oxy)- in resistant strains of Musca domestica. nih.gov This indicates that metabolic detoxification plays a significant role in resistance and that the use of synergists can help to overcome it. nih.gov
Insecticide rotation is another cornerstone of resistance management. uconn.edu This strategy involves alternating the use of insecticides with different Modes of Action (MoA) to prevent the selection of individuals resistant to any single chemical class. croplife.org.au The Insecticide Resistance Action Committee (IRAC) provides a classification of insecticides based on their MoA to guide rotation programs. clemson.edu For example, after using a carbamate like Acetamide, N-(((methylamino)carbonyl)oxy)- (IRAC Group 1A), an insecticide from a different group, such as a pyrethroid (IRAC Group 3A) or a spinosyn (IRAC Group 5), should be used. irac-online.orgcroplife.org.au
The "window" approach is a specific application of the rotation strategy, where an insecticide from a particular MoA group is used for a defined period (a "window"), followed by a switch to a product from a different MoA group for the next window. croplife.org.au This approach aims to prevent the exposure of consecutive pest generations to the same mode of action. croplife.org.au
Integrating non-chemical control methods is also vital for reducing selection pressure. clemson.edu These can include:
Cultural controls: Practices such as crop rotation, sanitation, and the use of resistant plant varieties can help to reduce pest populations. clemson.edu
Biological controls: The conservation and introduction of natural enemies, such as predators and parasitoids, can help to keep pest populations in check. clemson.edu
Monitoring: Regular monitoring of pest populations to determine when chemical intervention is necessary can help to avoid unnecessary insecticide applications. croplife.org.au
Finally, avoiding the use of persistent insecticides can also help to manage resistance. ucanr.edu The longer an insecticide remains active in the environment, the greater the selection pressure it exerts on pest populations. ucanr.edu
The table below outlines key strategies for managing resistance to Acetamide, N-(((methylamino)carbonyl)oxy)-.
| Strategy | Description | Examples/Implementation |
|---|---|---|
| Use of Synergists | Combining the insecticide with a non-toxic compound that inhibits detoxification enzymes in the pest. researchgate.net | Tank-mixing with piperonyl butoxide (PBO) or S,S,S-tributylphosphorotrithioate (DEF) to overcome metabolic resistance. nih.gov |
| Insecticide Rotation | Alternating between insecticides with different Modes of Action (MoA) to reduce selection pressure from a single chemical class. croplife.org.au | Following an application of Acetamide, N-(((methylamino)carbonyl)oxy)- (IRAC Group 1A) with an insecticide from a different group, such as a pyrethroid (Group 3A) or a neonicotinoid (Group 4A). croplife.org.auclemson.edu |
| "Window" Approach | Applying an insecticide from a specific MoA group for a defined period before switching to a different MoA group. croplife.org.au | Using Group 1A insecticides for a single pest generation, then rotating to a different MoA for the next generation. croplife.org.au |
| Integrated Pest Management (IPM) | A holistic approach that combines chemical control with non-chemical methods to manage pests sustainably. pomais.com | Incorporating cultural controls (e.g., crop rotation), biological controls (e.g., natural enemies), and regular pest monitoring. croplife.org.auclemson.edu |
| Avoiding Persistent Insecticides | Using insecticides with shorter residual activity to reduce the duration of selection pressure. ucanr.edu | Opting for less persistent formulations or alternative control methods when possible. ucanr.edu |
Emerging Research Directions and Interdisciplinary Studies on Acetamide, N Methylamino Carbonyl Oxy
Design and Synthesis of Environmentally Benign Analogues and Alternatives
The development of environmentally friendly alternatives to methomyl (B1676398) is a significant area of current research. The goal is to create novel compounds that maintain effective pest control properties while exhibiting reduced toxicity to non-target organisms and faster degradation in the environment.
One approach involves the synthesis of methomyl analogues with modified chemical structures. By altering specific functional groups on the methomyl molecule, researchers aim to enhance its biodegradability. For instance, novel acetamide-based compounds are being designed and synthesized with the goal of creating inhibitors for specific biological pathways, which could lead to more targeted and less environmentally harmful pesticides. nih.gov
Another avenue of research focuses on identifying entirely new classes of compounds that can serve as effective insecticides. For example, chlorantraniliprole (B1668704) has been identified as a potential alternative to methomyl in attracticides for controlling certain lepidopteran moth species. nih.gov Studies have shown that chlorantraniliprole exhibits similar levels of toxicity and lethal time to the target pests as methomyl, suggesting its potential as a more environmentally friendly option. nih.gov Furthermore, research into bio-based solvents and other "green" chemistry approaches is being explored to create safer formulations and synthesis processes for pesticides. google.comresearchgate.net
The table below summarizes some of the alternative compounds and their target pests that are being investigated as potential replacements for methomyl.
| Alternative Compound | Target Pest(s) | Key Findings |
| Chlorantraniliprole | Helicoverpa armigera, Agrotis ipsilon, Spodoptera litura | Similar toxicity and lethal time to methomyl for target moth species. nih.gov |
| Emamectin benzoate | Helicoverpa armigera | High toxicity to H. armigera moths. nih.gov |
| Spinetoram | Helicoverpa armigera | Exhibited high levels of toxicity to H. armigera moths. nih.gov |
| Spinosad | Helicoverpa armigera | Showed toxicity to H. armigera moths. nih.gov |
| Methyl Benzoate | Stored product insects | Investigated as a potential environmentally friendly fumigant. researchgate.net |
Application of 'Omics Technologies in Ecotoxicological Investigations (e.g., Transcriptomics, Proteomics, Metabolomics)
'Omics technologies are revolutionizing the field of ecotoxicology by providing a comprehensive understanding of the molecular-level impacts of pesticides like methomyl on non-target organisms. mdpi.comenviro.wikiresearchgate.net These high-throughput techniques, including transcriptomics, proteomics, and metabolomics, allow scientists to analyze the global changes in gene expression, protein levels, and metabolic profiles in an organism following exposure to a toxicant. mdpi.comecetoc.org
Metabolomics, in particular, has been effectively applied to study the toxic effects of methomyl in aquatic organisms. For instance, 1H-NMR-based metabolomic studies on fish have revealed that methomyl exposure can alter whole-body metabolite patterns related to neurotransmitter balance, energy metabolism, and oxidative stress, even at low concentrations. nih.govfao.org Such studies provide sensitive biomarkers of exposure and effect, helping to elucidate the mechanisms of toxicity. nih.govfao.org
The integration of multiple 'omics platforms (multi-omics) offers a powerful approach to construct a more complete picture of the toxicological pathways affected by methomyl. mdpi.com By combining data from transcriptomics, proteomics, and metabolomics, researchers can trace the flow of biological information from the genome to the metabolome, providing deeper insights into the adverse outcome pathways. nih.gov
The following table highlights key findings from 'omics-based studies on methomyl:
| 'Omics Technology | Organism(s) Studied | Key Findings |
| Metabolomics (1H-NMR) | Zebrafish (Danio rerio), Chinese bleak (Aphyocypris chinensis) | Methomyl altered metabolite patterns associated with neurotransmission, energy metabolism, and oxidative stress. nih.govfao.org |
| Transcriptomics | - | Used to identify gene expression changes in response to chemical stressors. nih.gov |
| Proteomics | - | Employed to analyze alterations in protein expression profiles following toxicant exposure. nih.gov |
Advanced Modeling and Predictive Frameworks for Environmental Fate and Ecotoxicity (non-human)
Advanced modeling and predictive frameworks are increasingly being used to assess the environmental fate and ecotoxicity of methomyl. These computational tools help to predict how the chemical will behave in different environmental compartments and its potential impact on non-human organisms, thereby aiding in risk assessment and management.
Kinetic studies and mathematical simulations are employed to predict the half-life and degradation of methomyl in aquatic environments. rawdatalibrary.net These models consider various factors such as photolysis, biodegradation, and adsorption to soil and sediment. rawdatalibrary.net For example, simulations have estimated the half-life of methomyl in river water to be around 82 hours, with biodegradation being a major contributor to its degradation. rawdatalibrary.net
Quantitative Structure-Activity Relationship (QSAR) models are another important tool. QSARs establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. These models can be used to predict the ecotoxicity of methomyl and its metabolites to various aquatic species, helping to identify potential risks to aquatic ecosystems. rawdatalibrary.net
The table below presents some of the key parameters used in modeling the environmental fate of methomyl.
| Environmental Parameter | Value/Finding | Significance |
| Soil Half-life (t1/2) | Varies from a few to >50 days; typically around 1 week under field conditions. inchem.org | Indicates methomyl is not very persistent in complex soils. |
| Water Solubility | 58 g/L | High solubility can lead to potential for groundwater contamination. wikipedia.org |
| Sorption to Soil | Low-to-moderate | Methomyl is expected to be mobile in soil. inchem.orgnih.gov |
| Aqueous Half-life (t1/2) | ~6 days in surface water; >25 weeks in groundwater | Shows persistence varies significantly between different water bodies. wikipedia.org |
Nanotechnology Applications in Environmental Remediation and Analytical Detection
Nanotechnology offers promising solutions for both the remediation of methomyl-contaminated environments and its sensitive detection. scienceopen.com Nanomaterials, due to their unique physicochemical properties such as high surface area-to-volume ratio, can be highly effective in removing pesticides from water and soil. frontiersin.org
For environmental remediation, various nanomaterials are being explored for their ability to adsorb or degrade methomyl. For example, novel hypercrosslinked polymers like Macronet MN-100 have shown great potential for the removal of methomyl from aqueous solutions through adsorption. ntu.edu.tw Other approaches include the use of photocatalytic nanoparticles that can break down methomyl into less harmful substances. frontiersin.org
In the realm of analytical detection, nanotechnology is being used to develop highly sensitive and selective biosensors for methomyl. nih.gov These nanosensors often utilize gold nanoparticles or other nanomaterials to enhance the electrochemical or optical signal, allowing for the rapid and accurate detection of methomyl at very low concentrations. nih.govrsc.org For instance, a catalytic chemosensing assay using a trimetallic complex has been developed for the selective detection of methomyl in water samples. nih.govepa.gov
The following table summarizes some of the nanotechnology-based approaches for methomyl remediation and detection.
| Application | Nanomaterial/Technology | Key Findings |
| Remediation | Hypercrosslinked Polymer (Macronet MN-100) | Effective adsorption of methomyl from aqueous solutions. ntu.edu.tw |
| Remediation | Nanomembrane-based filtration | Shows potential for removing emerging contaminants like pesticides. researchgate.net |
| Detection | Gold Nanoparticle-based Biosensors | Enables sensitive detection of methomyl with low limits of detection. nih.gov |
| Detection | Copper Oxide Modified Carbon Paste Electrode | Used in a voltammetric method for methomyl determination. rsc.org |
| Detection | Catalytic Chemosensing Assay | Selective detection of methomyl in water samples. nih.govepa.gov |
Synergistic and Antagonistic Interactions with Other Environmental Contaminants
In the environment, organisms are often exposed to a complex mixture of contaminants rather than a single chemical. researchgate.net Understanding the synergistic (combined effect is greater than the sum of individual effects) and antagonistic (combined effect is less than the sum of individual effects) interactions of methomyl with other environmental pollutants is crucial for a realistic assessment of its ecological risk.
Furthermore, the formulation of methomyl products can contain other substances, such as solvents, that may themselves have toxic effects or can modify the toxicity of methomyl. nih.gov For instance, a case of methanol (B129727) intoxication was reported from the ingestion of a methomyl pesticide that contained methanol as a solvent. nih.gov
The table below provides examples of interactions between methomyl and other substances.
| Interacting Substance(s) | Type of Interaction | Observed Effect |
| Dimethoate | Antagonistic | A mixture inhibited cholinesterase 53% less than predicted. nih.gov |
| Butylated hydroxyanisole (BHA) | Synergistic | Pretreatment with BHA reduced the LD50 of methomyl in mice. nih.gov |
| Cypermethrin | Synergistic/Additive | Methomyl was found to be a significant risk factor for acute respiratory failure in poisoning cases involving the mixture. nih.gov |
| Methanol (as a solvent) | Additive/Synergistic | Methanol in a methomyl formulation caused symptoms of intoxication. nih.gov |
Q & A
Q. What are the recommended synthetic routes and characterization methods for Acetamide, N-(((methylamino)carbonyl)oxy)-?
Methodological Answer:
- Synthesis : Acyl halide intermediates are often used for introducing the methylamino carbonyloxy moiety. For example, reacting a carboxylic acid derivative with methylamine in the presence of coupling agents like carbodiimides or via direct acylation using activated esters .
- Characterization :
- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the methylamino (δ ~2.8 ppm) and carbonyloxy groups (δ ~170-175 ppm) .
- FTIR : Identify key functional groups, such as the C=O stretch (~1650-1750 cm<sup>-1</sup>) and N-H stretches (~3300 cm<sup>-1</sup>) .
- Mass Spectrometry : Validate molecular weight (e.g., theoretical m/z ~141.13 g/mol for related analogs) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent decomposition .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides, chlorates) and gases like CO2 or NOx, which may trigger hazardous reactions .
- Handling : Use fume hoods, anti-static equipment, and personal protective equipment (PPE) including nitrile gloves and safety goggles .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy at intervals (e.g., 0, 24, 48 hours).
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset (e.g., phase transition at ~202.5°C for analogs) .
- Reactivity Screening : Expose the compound to oxidizers (e.g., KMnO4) and analyze by GC-MS for byproducts .
Q. What strategies are recommended for resolving contradictions in reported toxicity data or filling data gaps?
Methodological Answer:
- Comparative Toxicology : Cross-reference analogs like N-(4-Methoxyphenyl)acetamide (oral LD50 Category 4, H302) and apply read-across principles .
- In Silico Models : Use tools like QSAR or ADMET predictors to estimate acute toxicity (e.g., LC50 for fish or Daphnia) .
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) to generate preliminary data .
Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute electrostatic potential (MESP) and identify nucleophilic/electrophilic sites .
- HOMO-LUMO Gap : A smaller gap (<5 eV) suggests higher reactivity, which can guide synthetic modifications (e.g., introducing electron-withdrawing groups) .
- Vibrational Analysis : Compare computed FTIR spectra with experimental data to validate intramolecular interactions (e.g., hydrogen bonding) .
Q. What experimental protocols are advised for studying degradation pathways in environmental matrices?
Methodological Answer:
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS .
- Biodegradation : Use OECD 301F respirometry to assess microbial breakdown in activated sludge .
- Hydrolysis : Monitor half-life in water at 25°C and pH 7, using <sup>1</sup>H NMR to track ester/amide bond cleavage .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s compatibility with specific reagents?
Methodological Answer:
- Controlled Replication : Repeat conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Byproduct Identification : Use GC-MS or NMR to detect trace impurities (e.g., NOx derivatives) that may explain discrepancies .
- Literature Benchmarking : Compare with structurally similar compounds (e.g., N-(aminocarbonyl)acetamide derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
